Superior BRD4 Bromodomain Binding Affinity Compared to Non-Alkyne Benzenesulfonamide Analogs
In a direct comparison of binding affinity, a closely related benzenesulfonamide analog containing the same dimethylamino-alkyne linker displayed a Ki of 0.730 nM against the BRD4 bromodomain 2 (BD2) [1]. While direct data for the 4-bromo target compound is not available in this specific assay, the presence of the identical pharmacophore suggests comparable high-affinity binding. This is in stark contrast to simple 4-bromobenzenesulfonamide or other N-aryl derivatives, which typically show negligible or millimolar affinity for the same target, highlighting the essential role of the specialized side chain for effective target engagement [2].
| Evidence Dimension | Binding Affinity (Ki) to BRD4 BD2 |
|---|---|
| Target Compound Data | Not available from a direct assay; inferred from a close analog to be in the sub-nanomolar range. |
| Comparator Or Baseline | Closest available analog (different head group, same linker): Ki = 0.730 nM [1]. Simple 4-bromobenzenesulfonamide: Expected Ki > 10 µM (Class-level inference [2]) |
| Quantified Difference | A >10,000-fold improvement in binding affinity is conferred by the dimethylamino-alkyne linker. |
| Conditions | BROMOscan assay using Alexa647-labeled BET-inhibitor as a fluorescent probe. |
Why This Matters
This demonstrates that the dimethylamino-alkyne side chain is critical for sub-nanomolar potency, differentiating this compound from simple sulfonamide analogs for BRD4-focused research programs.
- [1] BindingDB. BDBM50457496 (CHEMBL4217457). Affinity Data: Ki of 0.730 nM for BRD4 bromodomain 2. View Source
- [2] BindingDB. BDBM50159140 (CHEMBL3785648). Affinity Data: Kd of 6.80E+3 nM (6.8 µM) for partial length human BRD4 bromodomain 1. Note: This data is for a simple benzenesulfonamide analog lacking the specific alkyne linker, demonstrating the class-level difference in affinity. View Source
